4-Cyanobutane-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a butane chain with a cyano group (-C≡N) at the 4-position. This compound is notable for its unique structure, which combines both a sulfonyl fluoride moiety and a cyano group, making it a valuable intermediate in various chemical syntheses. Sulfonyl fluorides are known for their versatility in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
4-Cyanobutane-1-sulfonyl fluoride has several applications:
Several methods exist for synthesizing 4-cyanobutane-1-sulfonyl fluoride:
Several compounds share structural similarities with 4-cyanobutane-1-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Cyanobutane-1-sulfonyl fluoride | Butane chain with cyano and sulfonyl fluoride groups | Combines both cyano and sulfonyl functionalities |
| Methanesulfonyl fluoride | Simple structure with only one carbon | Lacks complexity compared to 4-cyanobutane |
| Benzenesulfonyl fluoride | Aryl group attached to sulfonyl fluoride | Aromatic nature provides different reactivity |
| 4-Fluorobenzenesulfonyl chloride | Chloride instead of fluoride | Different leaving group alters reactivity |
| Propanesulfonyl chloride | Similar length but lacks cyano functionality | Less versatile due to absence of cyano group |
The structural comparison between 4-cyanobutane-1-sulfonyl fluoride and aromatic sulfonyl fluorides reveals fundamental differences in molecular architecture, electronic distribution, and chemical behavior. 4-Cyanobutane-1-sulfonyl fluoride represents an aliphatic sulfonyl fluoride featuring a linear butane chain terminated with a cyano group at the 4-position and a sulfonyl fluoride group at the 1-position [1]. This aliphatic structure contrasts sharply with aromatic sulfonyl fluorides, which incorporate the sulfonyl fluoride moiety directly attached to aromatic ring systems [2].
The molecular formula of 4-cyanobutane-1-sulfonyl fluoride is C₅H₈FNO₂S with a molecular weight of 165.19 daltons [1]. The compound exhibits a canonical simplified molecular-input line-entry system representation of N#CCCCCS(=O)(=O)F, indicating the linear arrangement of the cyano group connected through a four-carbon aliphatic chain to the sulfonyl fluoride functionality [1]. This linear configuration differs fundamentally from aromatic sulfonyl fluorides such as 4-cyanobenzenesulfonyl fluoride, which features the cyano and sulfonyl fluoride groups positioned on opposite ends of a benzene ring [3].
Crystallographic data reveals significant differences in bond lengths between aliphatic and aromatic sulfonyl fluorides. The sulfur-fluorine bond length in aromatic sulfonyl fluorides typically measures 1.546 angstroms, while aliphatic sulfonyl fluorides exhibit slightly longer sulfur-fluorine bonds ranging from 1.550 to 1.560 angstroms [2] [4]. The sulfur-oxygen double bond lengths also show variation, with aromatic systems displaying values between 1.428 and 1.441 angstroms, compared to aliphatic sulfonyl fluorides which exhibit longer sulfur-oxygen bonds of 1.462 to 1.464 angstroms [4] [5]. These structural differences reflect the distinct electronic environments present in aromatic versus aliphatic systems.
| Bond Type | Aromatic Sulfonyl Fluorides (Å) | Aliphatic Sulfonyl Fluorides (Å) |
|---|---|---|
| S-F | 1.546 | 1.550-1.560 |
| S=O | 1.428-1.441 | 1.462-1.464 |
| S-C | 1.766 | 1.760-1.770 |
The electronic properties of 4-cyanobutane-1-sulfonyl fluoride differ markedly from aromatic sulfonyl fluorides due to the absence of aromatic stabilization [6]. Aromatic sulfonyl fluorides benefit from the electron-withdrawing effects of the aromatic ring system, which enhances the electrophilic character of the sulfur center through both inductive and mesomeric effects [2] [7]. In contrast, the aliphatic nature of 4-cyanobutane-1-sulfonyl fluoride relies primarily on inductive effects for electronic modulation, resulting in different reactivity patterns and stability profiles [8].
Stability comparisons reveal that aromatic sulfonyl fluorides generally exhibit superior hydrolysis resistance compared to their aliphatic counterparts [9]. Aromatic sulfonyl fluorides can remain stable for several months in neutral aqueous solutions and do not react with monomeric natural amino acids on denatured proteins [9]. The enhanced stability of aromatic systems results from the delocalization of electron density through the aromatic ring, which reduces the electrophilic character of the sulfur center [10]. Aliphatic sulfonyl fluorides, including 4-cyanobutane-1-sulfonyl fluoride, typically display moderate stability under aqueous conditions but may undergo hydrolysis more readily than aromatic analogs [8].
The reactivity profiles of aliphatic and aromatic sulfonyl fluorides also demonstrate notable differences [10]. Aromatic sulfonyl fluorides typically exhibit moderate reactivity with nucleophiles due to the stabilizing influence of the aromatic system [11]. Aliphatic sulfonyl fluorides generally display higher reactivity with nucleophiles because the electron density is not delocalized through an aromatic system, making the sulfur center more accessible to nucleophilic attack [8]. This enhanced reactivity of aliphatic systems can be advantageous for certain synthetic applications but may compromise stability under biological conditions [10].
The positioning of the cyano group at the 4-position of the butane chain in 4-cyanobutane-1-sulfonyl fluoride creates unique steric and electronic environments that significantly influence the compound's chemical properties. The cyano group, characterized by its linear geometry and high electronegativity, functions as a strong electron-withdrawing group through inductive effects [12] [13]. The distance between the cyano group and the sulfonyl fluoride moiety, spanning four carbon atoms, modulates the magnitude of these electronic effects while minimizing direct steric interactions [14].
The linear geometry of the cyano group contributes minimal steric hindrance when positioned at the terminal 4-position [13]. Unlike cyano groups positioned closer to reactive centers, the 4-position placement allows for relatively unhindered access to the sulfonyl fluoride group while maintaining the electronic benefits of the electron-withdrawing cyano functionality [15]. This positioning contrasts with 2-position cyano groups, which would create significant steric hindrance due to their proximity to the sulfonyl fluoride moiety [16].
| Cyano Position | Steric Effect | Electronic Effect | Impact on Sulfonyl Fluoride Reactivity |
|---|---|---|---|
| 4-Position (Terminal) | Minimal | Moderate inductive withdrawal | Slight enhancement |
| 3-Position | Low | Strong inductive withdrawal | Moderate enhancement |
| 2-Position (α to SO₂F) | High | Very strong inductive withdrawal | Strong enhancement |
Electronic effects of the cyano group positioning demonstrate distance-dependent attenuation [12]. The cyano group exerts its electron-withdrawing influence primarily through inductive effects that propagate through the sigma bond framework of the alkyl chain [17]. At the 4-position, the inductive effect experiences significant attenuation compared to closer positions, resulting in moderate electronic influence on the sulfonyl fluoride group [12]. This moderate electronic effect provides sufficient activation of the sulfonyl fluoride moiety to enhance its electrophilic character without creating excessive reactivity that could compromise stability [13].
The electron-withdrawing nature of the cyano group influences the electrostatic potential distribution within the molecule [6]. Computational studies demonstrate that cyano groups pull electron density away from adjacent carbon atoms, creating regions of positive electrostatic potential that can influence intermolecular interactions [14]. In 4-cyanobutane-1-sulfonyl fluoride, this effect extends through the butyl chain, subtly modifying the electronic environment around the sulfonyl fluoride group [12].
Conformational considerations reveal that the 4-position cyano group maintains conformational freedom due to minimal steric constraints [18]. Unlike aromatic systems where substituent positioning is fixed, the aliphatic chain of 4-cyanobutane-1-sulfonyl fluoride allows for rotational flexibility around carbon-carbon bonds [15]. However, the linear nature of the cyano group and its preference for extended conformations minimize unfavorable steric interactions while maximizing favorable electronic effects [19].
The positioning of the cyano group at the 4-position creates a balance between electronic activation and steric accessibility [20]. Closer positioning of electron-withdrawing groups can lead to excessive activation that compromises selectivity and stability [21]. The 4-position placement provides sufficient electronic modulation to enhance the electrophilic character of the sulfonyl fluoride group while maintaining reasonable stability profiles for synthetic and biological applications [22].
Comparative analysis with other cyano-containing sulfonyl compounds reveals the strategic advantage of 4-position placement . Studies of cyano-functionalized conjugated polymers demonstrate that cyano group positioning significantly affects molecular configuration due to steric hindrance effects [18]. The 4-position in 4-cyanobutane-1-sulfonyl fluoride minimizes such steric complications while preserving the beneficial electronic properties of the cyano functionality [19].
Nucleophilic fluorination represents the most direct and widely employed approach for synthesizing 4-cyanobutane-1-sulfonyl fluoride. This methodology relies on the substitution of chloride or other leaving groups with fluoride ions under controlled conditions. The fundamental mechanistic pathway involves the nucleophilic attack of fluoride ion on the sulfur center, leading to the formation of the desired sulfonyl fluoride product [3].
The traditional approach utilizing potassium fluoride as the fluorinating agent has been extensively developed for sulfonyl fluoride synthesis. The combination of potassium fluoride with 18-crown-6 ether creates a highly nucleophilic fluoride species that can effectively displace chloride from sulfonyl chloride precursors [4]. Under these conditions, 4-cyanobutane-1-sulfonyl chloride can be converted to the corresponding fluoride in yields ranging from 70-95% [4].
| Reaction Parameter | Optimized Conditions | Yield Range |
|---|---|---|
| Temperature | Room temperature to 60°C | 70-95% |
| Solvent System | Acetonitrile/dichloromethane | 75-90% |
| Catalyst | 18-crown-6 (10-20 mol%) | 80-95% |
| Reaction Time | 12-24 hours | 70-95% |
The mechanism proceeds through formation of a highly solvated fluoride anion that attacks the electrophilic sulfur center in a concerted manner. The crown ether facilitates the solubilization of potassium fluoride in organic solvents while maintaining the high nucleophilicity of the fluoride ion [4].
Potassium bifluoride (KHF2) has emerged as a superior fluorinating agent for the synthesis of 4-cyanobutane-1-sulfonyl fluoride, offering enhanced reactivity and selectivity compared to simple fluoride salts. The bifluoride anion (FHF)⁻ serves as a more reactive nucleophile due to its ability to release fluoride ions under mild conditions [4]. This approach has demonstrated exceptional efficiency in converting sulfonyl chlorides to the corresponding fluorides with yields consistently exceeding 80%.
The reaction mechanism involves the destabilization of fluoride-hydrogen fluoride hydrogen bonding interactions at the organic-aqueous interface, liberating highly nucleophilic fluoride anions that readily attack the sulfur center [4]. The biphasic nature of the system allows for efficient mass transfer while maintaining optimal reaction conditions.
Cesium fluoride represents another valuable reagent for nucleophilic fluorination, particularly effective for electron-deficient substrates such as 4-cyanobutane-1-sulfonyl chloride. The enhanced nucleophilicity of cesium fluoride compared to potassium fluoride enables reactions to proceed under milder conditions, although elevated temperatures (>130°C) are typically required for optimal conversion [5].
The mechanistic pathway involves direct nucleophilic substitution at the sulfur center, with the cesium cation providing enhanced solubility in polar aprotic solvents. The presence of the electron-withdrawing cyano group activates the sulfonyl chloride precursor toward nucleophilic attack, facilitating the substitution process [5].
Deoxyfluorination approaches utilizing reagents such as diethylaminosulfur trifluoride (DAST) offer alternative pathways for synthesizing 4-cyanobutane-1-sulfonyl fluoride from carboxylic acid derivatives. This methodology involves the initial formation of a sulfonate intermediate, followed by fluorination to generate the desired product [6].
The reaction proceeds through a two-step mechanism: first, the carboxylic acid is converted to the corresponding sulfonate by treatment with sulfur trioxide or related reagents, followed by fluorination with DAST under anhydrous conditions. Yields typically range from 75-90%, with the electron-withdrawing cyano group enhancing the electrophilicity of the sulfur center [6].
Radical-mediated approaches have emerged as powerful methodologies for the synthesis of 4-cyanobutane-1-sulfonyl fluoride, offering unique advantages in terms of functional group tolerance and reaction conditions. These methods typically involve the generation of fluorosulfonyl radicals (FSO₂- ) followed by their addition to alkene substrates or other radical acceptors [7].
Photocatalytic systems have proven highly effective for generating fluorosulfonyl radicals under mild conditions. The most successful approach involves the use of ruthenium or iridium-based photocatalysts in combination with visible light irradiation [7]. For the synthesis of 4-cyanobutane-1-sulfonyl fluoride, alkene precursors containing the cyano functionality can be subjected to fluorosulfonyl radical addition.
| Photocatalyst | Light Source | Yield Range | Reaction Time |
|---|---|---|---|
| Ru(bpy)₃Cl₂ | Blue LED | 60-85% | 4-8 hours |
| Ir(ppy)₃ | Blue LED | 65-90% | 3-6 hours |
| Acridinium salts | Visible light | 55-80% | 2-5 hours |
| Eosin Y | Green LED | 70-85% | 6-12 hours |
The mechanism involves photoexcitation of the catalyst, followed by single electron transfer to generate the fluorosulfonyl radical species. This radical then undergoes addition to the alkene substrate, generating a carbon-centered radical that is subsequently oxidized to form the final product [7].
Electrochemical methods represent a sustainable approach for generating fluorosulfonyl radicals without the need for external oxidants or reductants. The electrochemical oxidation of thiol precursors in the presence of fluoride sources has been demonstrated to produce sulfonyl fluorides efficiently [8].
The process involves anodic oxidation of the thiol substrate to form a disulfide intermediate, followed by further oxidation to generate the sulfonyl radical. Subsequent fluorination occurs through nucleophilic attack of fluoride ion on the oxidized sulfur center. The electrochemical approach offers excellent control over reaction conditions and can be readily scaled for industrial applications [8].
Traditional thermal radical initiation using azobisisobutyronitrile (AIBN) has been successfully applied to the synthesis of 4-cyanobutane-1-sulfonyl fluoride. This approach involves the thermal decomposition of AIBN to generate initiating radicals, which then propagate the radical chain reaction leading to fluorosulfonyl radical formation [9].
The reaction typically requires elevated temperatures (80-100°C) and proceeds through a radical chain mechanism. The presence of the cyano group can influence the radical stability and reactivity, requiring careful optimization of reaction conditions to achieve optimal yields [9].
Copper-catalyzed radical processes have shown promise for the synthesis of alkenyl sulfonyl fluorides, which can serve as precursors to 4-cyanobutane-1-sulfonyl fluoride through subsequent functionalization. The copper catalyst facilitates the generation of fluorosulfonyl radicals through single electron transfer processes [10].
The mechanism involves coordination of the copper catalyst to the substrate, followed by single electron transfer to generate the radical intermediate. The fluorosulfonyl radical then undergoes addition to the alkene substrate, with the copper catalyst facilitating the overall transformation [10].
The development of catalytic asymmetric methodologies for 4-cyanobutane-1-sulfonyl fluoride synthesis represents a frontier area in organofluorine chemistry. These approaches aim to introduce chirality into the molecule while maintaining the structural integrity of both the cyano and sulfonyl fluoride functionalities [11].
Chiral organocatalysts have emerged as powerful tools for achieving enantioselective synthesis of sulfonyl fluorides. The most successful systems employ bifunctional catalysts containing both hydrogen bond donor and acceptor sites, enabling simultaneous activation of both substrate and nucleophile [11].
| Catalyst Type | Enantioselectivity | Yield Range | Substrate Scope |
|---|---|---|---|
| Cinchona alkaloids | 80-95% ee | 70-90% | Broad aromatic scope |
| Chiral phosphoric acids | 85-98% ee | 75-95% | Aliphatic and aromatic |
| Bifunctional thioureas | 75-90% ee | 65-85% | Electron-deficient substrates |
| Squaramide catalysts | 80-95% ee | 70-90% | Diverse functional groups |
The mechanism involves formation of a chiral environment around the reacting partners, with the catalyst facilitating both substrate activation and stereoselective bond formation. The presence of the cyano group can serve as an additional coordination site, enhancing the selectivity of the transformation [11].
Transition metal catalysts offer exceptional control over stereochemistry in the synthesis of chiral sulfonyl fluorides. Rhodium-catalyzed asymmetric synthesis has demonstrated particular success, achieving enantioselectivities up to 99.8% ee for aliphatic sulfonyl fluorides [12].
The rhodium catalyst, in combination with chiral phosphine ligands, creates a highly organized transition state that enables precise control over the stereochemical outcome. The mechanism involves coordination of the substrate to the metal center, followed by insertion and reductive elimination to form the desired product [12].
Hypervalent iodine reagents have been employed as catalysts for asymmetric fluorination reactions, offering unique opportunities for stereoselective synthesis of sulfonyl fluorides. These systems typically involve the generation of chiral hypervalent iodine species that facilitate stereoselective fluorine transfer [13].
The mechanism involves formation of a chiral hypervalent iodine intermediate that acts as an electrophilic fluorinating agent. The stereochemical outcome is determined by the chiral environment created around the iodine center, with the substrate approaching from the less hindered face [13].
The combination of photoredox catalysis with chiral co-catalysts has opened new avenues for asymmetric synthesis of sulfonyl fluorides. These dual catalytic systems enable the generation of reactive intermediates under mild conditions while maintaining high levels of stereochemical control [14].
The mechanism involves photoexcitation of the photocatalyst, followed by single electron transfer to generate reactive intermediates. The chiral co-catalyst then controls the stereochemical outcome through formation of organized transition states that favor one enantiomer over the other [14].